Phenyl Bromoacetate CAS number 620-72-4
Phenyl Bromoacetate CAS number 620-72-4
An In-depth Technical Guide to Phenyl Bromoacetate (B1195939) (CAS 620-72-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phenyl Bromoacetate (CAS 620-72-4), a versatile reagent in organic synthesis and a functional compound in industrial applications. This document covers its physicochemical properties, synthesis and purification protocols, chemical reactivity, applications, and essential safety and handling information.
Physicochemical Properties
Phenyl bromoacetate is an aromatic ester characterized as a colorless to slightly yellow transparent liquid or a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 620-72-4 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₂ | [1][2][3] |
| Molecular Weight | 215.04 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid or light yellow crystalline solid | [1] |
| Melting Point | 31-33 °C | [1][3][4][5] |
| Boiling Point | 134 °C at 15 mmHg | [3][4][5] |
| Density | 1.508 g/mL at 25 °C | [1][3][4] |
| Flash Point | >230 °F (>110 °C) | [1][3][5] |
| Refractive Index | 1.559 | [1] |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water.[1][3][4][5] | |
| Vapor Pressure | 0.0112 mmHg at 25°C | [3][5] |
| Purity (Typical) | ≥98.0% (by GC) | [1] |
Synthesis and Purification
The primary method for synthesizing Phenyl Bromoacetate involves the esterification of phenol (B47542) with bromoacetyl bromide.[1]
Experimental Protocol: Synthesis of Phenyl Bromoacetate
This protocol describes a general procedure for the synthesis of Phenyl Bromoacetate.
Materials:
-
Phenol
-
Bromoacetyl bromide
-
A suitable solvent (e.g., Dichloromethane or Cyclohexane)
-
A suitable base (e.g., Pyridine or Triethylamine) to neutralize the HBr byproduct
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenol in the chosen solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the base to the solution while stirring.
-
Add bromoacetyl bromide dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a dilute sodium bicarbonate solution to remove unreacted acidic components, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Phenyl Bromoacetate.
Caption: Workflow for the synthesis of Phenyl Bromoacetate.
Experimental Protocol: Purification
The crude product can be purified by vacuum distillation or recrystallization.
Procedure (Vacuum Distillation):
-
Set up a vacuum distillation apparatus.
-
Place the crude Phenyl Bromoacetate in the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction that distills at 134 °C at a pressure of 15 mmHg.[3][4] This will yield the purified Phenyl Bromoacetate.
Chemical Reactivity and Applications
Phenyl bromoacetate is a valuable intermediate in organic synthesis, primarily utilized for its reactivity as an alkylating agent.
-
Pharmaceutical Synthesis: It serves as a key building block in the preparation of complex pharmaceutical molecules. Notable examples include the synthesis of 1,2,3-triazole derivatives, which are being investigated as cannabinoid CB1 receptor antagonists, and[1][6][7]triazino[4,3-a] benzimidazole (B57391) acetic acid derivatives, which show potential as selective aldose reductase inhibitors.[1][4][5]
-
Alkylation Reagent: The presence of the bromine atom makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack, allowing for the introduction of a phenoxycarbonylmethyl group onto various substrates.
-
Industrial Preservative: Beyond its role in synthesis, Phenyl Bromoacetate is used as a preservative in industrial products like paints and metal cutting fluids, where it helps prevent microbial degradation.[1][3][8][9]
Caption: General reaction pathway showing Phenyl Bromoacetate as an alkylating agent.
Safety and Handling
Phenyl Bromoacetate is considered a hazardous substance and requires careful handling.[6][7]
Hazard Identification
| Hazard Class | GHS Code | Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [7][10][11] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [7][10][11] |
| Specific target organ toxicity | H335 | May cause respiratory irritation. | [7][10] |
Safe Handling and Storage
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Handling: Use in a well-ventilated area.[6][7] Avoid all personal contact, including inhalation of dust or vapors.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator if handling the solid form.[6] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Keep containers securely sealed when not in use.[6] Store in a dry, dark place at room temperature.[3][5] It is incompatible with strong oxidizing agents and strong bases.[10]
-
Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.[6] For major spills, evacuate the area and alert emergency responders. Prevent spillage from entering drains or waterways.[6]
Caption: Workflow for handling spills of Phenyl Bromoacetate.
Toxicological Information
There is no significant acute toxicological data identified in the literature search.[6] However, some evidence suggests that repeated or long-term occupational exposure may lead to cumulative health effects.[6] Animal studies indicate a potential for developmental toxicity.[6] It is classified as harmful if swallowed and causes skin and serious eye irritation.[7][10]
References
- 1. innospk.com [innospk.com]
- 2. labproinc.com [labproinc.com]
- 3. 620-72-4 [chembk.com]
- 4. Phenyl bromoacetate | 620-72-4 [chemicalbook.com]
- 5. Cas 620-72-4,Phenyl bromoacetate | lookchem [lookchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. Phenyl Bromoacetate | C8H7BrO2 | CID 564919 - PubChem [pubchem.ncbi.nlm.nih.gov]
